2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde
Description
Properties
IUPAC Name |
2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-4-7(5-12)10-8(9-6)11(2)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCRSFJJXIDZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of 2-(Dimethylamino)-6-methylpyrimidine
One of the most established methods to introduce the aldehyde group at the 4-position of pyrimidines is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated in situ from DMF and POCl3.
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- Starting material: 2-(Dimethylamino)-6-methylpyrimidine
- Reagents: POCl3 and DMF (Vilsmeier reagent)
- Conditions: Controlled temperature (0–50°C), inert atmosphere
- Outcome: Selective formylation at the 4-position to yield 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde
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- High regioselectivity for the 4-position
- Moderate to good yields (typically 60–80%)
- Scalable for industrial applications
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- Reaction requires careful quenching to avoid hydrolysis of the aldehyde
- Side reactions such as chlorination at other positions are minimal under controlled conditions
Synthesis via 4-Chloropyrimidine Intermediate
An alternative route involves the synthesis of 4-chloropyrimidine derivatives, followed by nucleophilic substitution with formyl equivalents or formylation reagents.
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- Synthesize 2-(Dimethylamino)-6-methyl-4-chloropyrimidine via chlorination of the corresponding pyrimidine
- React with formyl nucleophiles (e.g., formate salts or formyl anion equivalents) or perform palladium-catalyzed formylation
- Conditions: Elevated temperature, aprotic solvents, and sometimes catalysts (Pd, Cu)
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- Allows introduction of other substituents at the 4-position if desired
- Provides an alternative when direct formylation is problematic
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- Requires additional synthetic steps
- Potential for lower overall yield due to multi-step sequence
Reductive Amination of 2-Amino-6-methylpyrimidine-4-carbaldehyde
In some syntheses, the dimethylamino group is introduced via reductive amination of the corresponding 2-amino-6-methylpyrimidine-4-carbaldehyde.
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- Start with 2-amino-6-methylpyrimidine-4-carbaldehyde
- React with formaldehyde and dimethylamine under reductive amination conditions (e.g., NaBH3CN or catalytic hydrogenation)
- Outcome: Formation of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde
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- Allows late-stage introduction of the dimethylamino group
- Useful for analog synthesis and diversification
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- Requires availability of the 2-amino aldehyde precursor
- Reductive amination must be carefully controlled to avoid over-reduction
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | 2-(Dimethylamino)-6-methylpyrimidine | POCl3, DMF, 0–50°C, inert atmosphere | 60–80 | High regioselectivity, scalable | Requires careful quenching |
| 4-Chloropyrimidine Intermediate | 2-(Dimethylamino)-6-methylpyrimidine | Chlorination, Pd-catalyzed formylation | 50–70 | Versatile for substitutions | Multi-step, moderate yield |
| Reductive Amination | 2-Amino-6-methylpyrimidine-4-carbaldehyde | Dimethylamine, formaldehyde, reducing agent | 55–75 | Late-stage functionalization | Needs aldehyde precursor, control needed |
Research Findings and Optimization Notes
- Reaction conditions: Lower temperatures during Vilsmeier formylation reduce side reactions and improve aldehyde stability.
- Catalyst choice: Pd-catalyzed formylation of chloropyrimidines shows improved yields with Pd(PPh3)4 and suitable ligands.
- Solvent effects: Aprotic solvents such as DMF or DMSO favor formylation reactions, while protic solvents may lead to hydrolysis.
- Purification: Column chromatography or recrystallization under inert atmosphere preserves the aldehyde functionality.
- Storage: The compound is best stored under inert gas at 2–8°C to avoid oxidation or polymerization.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and electrophiles like alkyl halides are employed.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Substituted pyrimidines
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde exhibit anticancer properties. For instance, a study on pyrimidine derivatives demonstrated that modifications at the 4-position can enhance activity against cancer cell lines, suggesting potential as lead compounds for anticancer drugs .
1.2 Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of specific enzymes. For example, it has shown potential as an inhibitor of NAPE-PLD, an enzyme involved in lipid metabolism and signaling pathways related to cancer and neurodegenerative diseases. The structure-activity relationship studies reveal that modifications to the dimethylamino group can significantly affect inhibitory potency .
Synthetic Applications
2.1 Building Block in Organic Synthesis
2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized to construct complex molecules through various reactions such as nucleophilic addition and condensation reactions. Its aldehyde functionality allows for further derivatization, making it a valuable intermediate in the synthesis of pharmaceuticals.
2.2 Synthesis of Pyrimidine Derivatives
The compound is instrumental in synthesizing other pyrimidine derivatives, which are essential in drug discovery. For example, it can be reacted with different amines to produce a series of pyrimidine-based compounds with varied biological activities, including antimicrobial and anti-inflammatory properties .
Structure-Activity Relationship (SAR) Studies
3.1 Importance of Substituents
SAR studies have shown that the position and nature of substituents on the pyrimidine ring significantly influence the biological activity of derivatives. For instance, altering the substituent at the 4-position has led to compounds with enhanced potency against specific biological targets, indicating that careful modification can optimize therapeutic effects .
3.2 Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties imparted by the dimethylamino group at the 2-position and the aldehyde at the 4-position. These modifications contribute to improved solubility and bioavailability, essential factors in drug design .
Case Studies
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Pyrimidine-4-carbaldehyde Derivatives
The substituents at positions 2 and 6 significantly influence physicochemical and biological properties. Key comparisons include:
4-Chloro-6-methoxypyrimidine-2-carbaldehyde
- Substituents : Chloro (position 4), methoxy (position 6), carbaldehyde (position 2).
- Properties: Higher electrophilicity due to the electron-withdrawing chloro group. Requires refrigeration (2–8°C) for stability, suggesting greater reactivity than the dimethylamino analog .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Substituents : Chloro (position 2), methyl (position 6), carboxylic acid (position 4).
- Properties : The carboxylic acid group enhances hydrophilicity (lower cLogP vs. carbaldehyde derivatives) but reduces membrane permeability. Used as a pharmaceutical intermediate .
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
- Substituents: Amino (position 4), methylthio (position 2), carbaldehyde (position 5).
- Properties: The methylthio group contributes to lipophilicity, while the amino group enables hydrogen bonding. Structural similarity score: 0.67 vs. target compound .
Physicochemical Properties
Estimated based on structural analogs. *Derived from dimethylaminoethanol-headgroup hybrids .
Biological Activity
2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde is a heterocyclic organic compound with significant biological potential, particularly due to its structural features that include a pyrimidine ring substituted with a dimethylamino group and an aldehyde functional group. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, potential applications, and relevant research findings.
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : Approximately 165.20 g/mol
- Structure : Characterized by a six-membered pyrimidine ring with methyl and dimethylamino substituents.
Biological Activities
The biological activities of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde are influenced by its structural components, particularly the dimethylamino group, which enhances its reactivity. Here are some key findings regarding its biological activity:
Antimicrobial Activity
Research indicates that compounds similar to 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Interaction Studies
Preliminary studies have focused on the compound's binding affinity to biological targets such as enzymes and receptors. Although specific data for this compound is limited, similar structures have shown significant interactions, warranting further investigation into the precise mechanisms of action.
Comparative Analysis with Similar Compounds
A comparative analysis of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde with structurally similar compounds reveals unique characteristics that influence their biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-6-methylpyrimidine | Amino group at position 2 | Lacks aldehyde functionality; studied for plant growth stimulation. |
| 4-Dimethylaminobenzaldehyde | Benzaldehyde derivative | More potent CNS activity; used in various psychoactive compounds. |
| 2-(Dimethylamino)-5-methylpyridine | Methyl substitution at position 5 | Exhibits different reactivity patterns due to altered positions. |
| 6-Methylpyrimidin-4-one | Ketone instead of aldehyde | Different reactivity; often used in synthetic organic chemistry. |
Case Studies and Research Findings
- Anticancer Properties : Certain derivatives of pyrimidines have shown promising anticancer activity. For instance, studies have demonstrated that pyrimidine-based compounds can inhibit cell proliferation in cancer cell lines, suggesting that similar derivatives may exhibit anticancer properties .
- Toxicity Assessments : In vivo studies have indicated that certain pyrimidine derivatives do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, highlighting their potential safety for therapeutic applications .
- Pharmacokinetics : The pharmacokinetic profile of related compounds has been evaluated, showing favorable oral bioavailability and clearance rates, which are critical for drug development .
Q & A
Q. What are the recommended synthetic routes for 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde?
The synthesis typically involves functionalizing a pyrimidine core. For example, analogous compounds like 2-(Methylamino)pyrimidine-4-carbaldehyde are synthesized by reacting pyrimidine derivatives with methylamine and aldehyde sources under controlled conditions . Key steps include optimizing temperature and pH to enhance yield and selectivity. Structural confirmation via NMR and IR spectroscopy is critical to verify the aldehyde and dimethylamino groups .
Q. How can researchers confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for mapping proton environments, particularly the aldehyde proton (δ ~9-10 ppm) and dimethylamino group (δ ~2.8-3.2 ppm). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amino group vibrations. X-ray crystallography, as used for related pyrimidine derivatives, provides definitive bond-length and angle data .
Q. What are the key reactivity patterns of this compound?
The aldehyde group participates in nucleophilic additions (e.g., forming Schiff bases), while the dimethylamino group enhances electron density, influencing regioselectivity in substitution reactions. Comparative studies on similar pyrimidines show that substituent positioning (e.g., methyl vs. cyclopropyl groups) alters reactivity in cross-coupling or oxidation reactions .
Advanced Research Questions
Q. How do electronic effects of substituents influence this compound’s reactivity in medicinal chemistry applications?
Substituents like the dimethylamino group modulate electron density, affecting binding to biological targets. For instance, in pyrimidine-based inhibitors, electron-donating groups enhance interactions with hydrophobic enzyme pockets. Computational studies (e.g., DFT) can predict charge distribution, while experimental validation via kinetic assays quantifies binding affinities .
Q. What experimental strategies resolve contradictions in reported reactivity data for pyrimidine derivatives?
Discrepancies may arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). For example, highlights that co-initiators like ethyl 4-(dimethylamino) benzoate outperform methacrylate derivatives in resin systems due to steric and electronic differences. Systematic comparison under standardized conditions (fixed temperature, solvent, and molar ratios) is recommended to isolate variables .
Q. How can researchers optimize the compound’s stability during storage or reaction conditions?
Stability studies under varying pH, temperature, and light exposure are crucial. Pyrimidine aldehydes are prone to oxidation; thus, inert atmospheres or stabilizing agents (e.g., antioxidants) may be required. Accelerated degradation studies (40°C/75% RH) coupled with HPLC monitoring can identify degradation pathways .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
As a pyrimidine aldehyde, it can act as a transition-state analog in enzyme inhibition. For example, in dihydrofolate reductase studies, pyrimidine derivatives mimic folate intermediates. Kinetic assays (IC₅₀ determinations) and crystallographic docking studies are used to map binding interactions .
Methodological Considerations
Q. How to design a kinetic study to compare this compound’s reactivity with structural analogs?
- Step 1: Select analogs (e.g., 2-amino-4-methylpyrimidine-5-carboxylic acid or 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid ) with systematic substituent variations.
- Step 2: Use stopped-flow spectroscopy or HPLC to monitor reaction rates under identical conditions.
- Step 3: Apply Hammett or Taft plots to correlate substituent electronic effects with reactivity .
Q. What analytical techniques are critical for characterizing byproducts during synthesis?
- LC-MS: Identifies low-abundance byproducts via mass fragmentation patterns.
- GC-MS: Useful for volatile intermediates.
- 2D-NMR (e.g., HSQC, COSY): Resolves complex mixtures, such as regioisomers formed during substitution reactions .
Data-Driven Insights
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Table 1: Comparative Reactivity of Pyrimidine Derivatives
Key Challenges & Future Directions
- Challenge: Balancing electron-donating effects of dimethylamino groups with aldehyde stability.
- Solution: Introduce steric hindrance (e.g., bulky substituents) to protect the aldehyde .
- Future Work: Explore bioorthogonal reactions (e.g., click chemistry) for targeted drug delivery applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
